Vitispirane A - 99944-79-3

Vitispirane A

Catalog Number: EVT-12882109
CAS Number: 99944-79-3
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vitispirane A is a natural product found in Baccharis dracunculifolia and Hamamelis virginiana with data available.
Source and Classification

Vitispirane A is classified as a norisoprenoid, a group of volatile compounds formed from carotenoids through oxidative cleavage. These compounds play crucial roles in the aroma of various fruits and wines. Its primary sources include grape varieties such as Riesling and other Vitis vinifera cultivars, where it accumulates during grape ripening and fermentation processes. The compound's formation is influenced by various factors including grape variety, environmental conditions, and winemaking techniques .

Synthesis Analysis

Methods

The synthesis of vitispirane A can be achieved through several methods:

  1. Oxidative Degradation of Carotenoids: This method involves the breakdown of carotenoids using specific enzymes or chemical reagents to yield vitispirane A. The process typically employs solid-phase microextraction techniques to isolate the compound from complex mixtures like wine.
  2. Biotechnological Processes: Industrial production often mimics natural biosynthetic pathways using microbial cultures and enzymes to convert carotenoids into vitispirane A. These processes are optimized for high yield and purity .

Technical Details

The synthetic routes may involve:

  • Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Enzymatic reactions facilitated by specific carotenoid cleavage dioxygenases which catalyze the formation of norisoprenoids from carotenoid precursors .
Molecular Structure Analysis

Vitispirane A has a molecular formula of C13H20O and a molecular weight of 196.30 g/mol. Its structure features a spiro ether framework which contributes to its unique properties:

  • Chemical Structure:
    • The compound consists of a bicyclic structure with several methyl groups that influence its stability and reactivity.

Data

  • Molecular Formula: C13H20O
  • Molecular Weight: 196.30 g/mol
  • Retention Index: 1532 on polar columns during gas chromatography analysis .
Chemical Reactions Analysis

Vitispirane A is involved in various chemical reactions that modify its structure:

  1. Oxidation: Common oxidizing agents can convert vitispirane A into various oxidized derivatives, enhancing its sensory properties.
  2. Reduction: Reducing agents like sodium borohydride can be used to create reduced analogs of vitispirane A.
  3. Substitution Reactions: Halogenation can occur where halogens replace specific functional groups within the molecule.

Technical Details

  • Common Reagents: Potassium permanganate (oxidation), sodium borohydride (reduction), halogens (substitution).
  • Major Products Formed: Oxidized derivatives, reduced analogs, halogenated compounds with distinct properties relevant for applications in flavoring and fragrance industries .
Mechanism of Action

The mechanism by which vitispirane A exerts its effects primarily relates to its role in enhancing wine aroma:

  • Aroma Contribution: Vitispirane A interacts with olfactory receptors, contributing to the complex bouquet perceived during wine tasting.
  • Formation Pathway: The compound is formed from precursors through enzymatic cleavage during grape maturation and fermentation processes, where carotenoid breakdown leads to the production of norisoprenoids .

Data

  • Studies have shown that variations in vitispirane levels correlate with specific sensory attributes in wines, particularly those associated with floral and fruity notes .
Physical and Chemical Properties Analysis

Physical Properties

  • Vitispirane A is typically present as a volatile liquid under standard conditions, with notable aromatic characteristics that contribute to its sensory profile.

Chemical Properties

  • It exhibits stability under normal conditions but can undergo transformations when exposed to light or heat.
  • Its solubility in organic solvents makes it suitable for extraction processes used in flavoring applications.

Relevant Data

  • Melting Point: Not well-characterized due to volatility.
  • Boiling Point: Typically low due to its volatile nature.
  • Solubility: Soluble in organic solvents; limited solubility in water .
Applications

Vitispirane A has several scientific uses:

  1. Oenology: It plays a significant role in defining the aroma profiles of wines, making it essential for winemakers aiming to enhance flavor characteristics.
  2. Flavoring Agents: Its unique aromatic properties make it valuable in the food industry as a flavoring agent.
  3. Research Studies: Vitispirane A is used in studies focusing on the biochemical pathways involved in aroma development during grape ripening and fermentation processes .

Properties

CAS Number

99944-79-3

Product Name

Vitispirane A

IUPAC Name

(2R,5R)-2,6,6-trimethyl-10-methylidene-1-oxaspiro[4.5]dec-8-ene

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

InChI

InChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3/t11-,13+/m1/s1

InChI Key

DUPDJVDPPBFBPL-YPMHNXCESA-N

Canonical SMILES

CC1CCC2(O1)C(=C)C=CCC2(C)C

Isomeric SMILES

C[C@@H]1CC[C@]2(O1)C(=C)C=CCC2(C)C

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